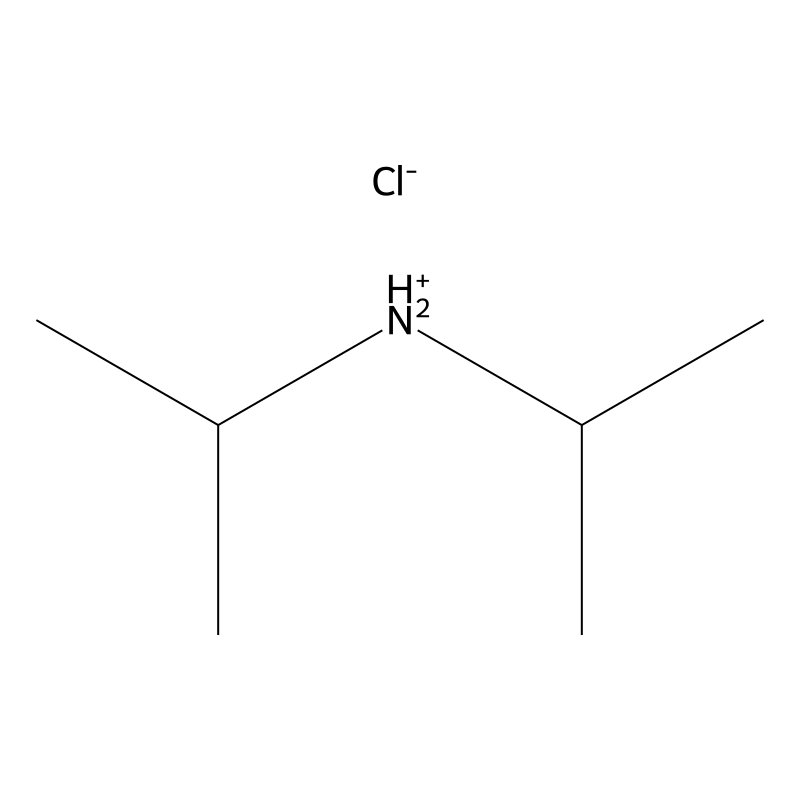

Diisopropylamine, hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Acylation reactions: DIPAM hydrochloride acts as a nucleophile in acylation reactions, reacting with acyl chlorides or anhydrides to form N-substituted amides. This property makes it useful for introducing acylated functionalities into organic molecules for research purposes [].

- Preparation of enamines: DIPAM can be deprotonated to form a nucleophilic intermediate that reacts with carbonyl compounds to form enamines. Enamines are versatile intermediates in organic synthesis, employed in various reactions like Diels-Alder cycloadditions and Robinson annulations [].

Analytical Chemistry

- Acid-base titrations: DIPAM hydrochloride, being a salt of a weak base (diisopropylamine) and a strong acid (hydrochloric acid), exhibits a well-defined acidic endpoint in aqueous solutions. This property allows its use as a standard for acid-base titrations in non-aqueous solvents where water is not suitable [].

Diisopropylamine hydrochloride is a chemical compound with the formula C₆H₁₆ClN. It is the hydrochloride salt of diisopropylamine, a secondary amine characterized by its colorless liquid form and ammonia-like odor. This compound is soluble in water and is often utilized in various industrial applications, including organic synthesis and as a reagent in

- Formation of Lithium Diisopropylamide: When reacted with organolithium reagents, it forms lithium diisopropylamide, a strong non-nucleophilic base widely used in organic synthesis .

- Alkylation Reactions: It can undergo alkylation to produce N,N-Diisopropylethylamine, commonly known as Hünig's base, which serves as a base in various reactions .

- Reactivity with Acids: As a basic compound, diisopropylamine hydrochloride can neutralize strong acids, forming corresponding salts .

The synthesis of diisopropylamine hydrochloride typically involves the following methods:

- Reductive Amination: Diisopropylamine can be synthesized through the reductive amination of acetone with ammonia using a catalyst like copper chromite:This reaction yields diisopropylamine, which can then be converted to its hydrochloride form by treatment with hydrochloric acid .

- Direct Reaction with Hydrochloric Acid: Diisopropylamine can be directly reacted with hydrochloric acid to form diisopropylamine hydrochloride .

Diisopropylamine hydrochloride has several applications across various fields:

- Organic Synthesis: It serves as a reagent in the synthesis of pharmaceuticals and agrochemicals.

- Herbicide Production: It is a precursor for the production of herbicides such as diallate and triallate .

- Rubber Vulcanization: Used in the formulation of sulfenamides that are essential in rubber processing .

Studies on diisopropylamine hydrochloride's interactions primarily focus on its toxicological effects:

- Inhalation Studies: High concentrations can lead to respiratory irritation and pulmonary edema, highlighting the need for safety measures when handling this compound .

- Skin Contact: Direct contact can result in severe skin burns and eye damage, necessitating protective equipment during use .

Similar Compounds: Comparison with Other Compounds

Diisopropylamine hydrochloride shares similarities with other amines but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethylamine | C₄H₁₁N | Less sterically hindered than diisopropylamine. |

| Dimethylamine | C₂H₇N | Smaller size; more reactive nucleophile. |

| N,N-Diisopropylethylamine | C₈H₁₈N | More sterically hindered; used as a base. |

| Lithium Diisopropylamide | C₆H₁₅LiN | Strong non-nucleophilic base derived from diisopropylamine. |

Diisopropylamine hydrochloride's bulkiness contributes to its selectivity as a nucleophile compared to smaller amines like dimethylamine, making it particularly useful in specific organic reactions .